molecular formula C50H100NO8P B3044037 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine CAS No. 253685-28-8

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Cat. No. B3044037
CAS RN: 253685-28-8
M. Wt: 874.3 g/mol
InChI Key: QFFSGJSMHPWZOB-QSCHNALKSA-N
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Description

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholines . It is used as a standard in linearity experiments to evaluate the linearity response of the most abundant lipid classes .


Synthesis Analysis

A solvent-free method has been developed for the synthesis of phosphocholines and lyso phosphocholines in excellent yields . This method employs sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times and allows for the recycling of kieselguhr for further use .


Molecular Structure Analysis

The molecular formula of 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine is C50H100NO8P . Its molecular weight is 874.3 g/mol . The structure includes one pH-switchable zwitterion and three hydrophobic tails .


Chemical Reactions Analysis

The optimized iPhos lipids, which include 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine, adopt a cone shape in endosomal acidic environments to facilitate membrane hexagonal transformation and subsequent cargo release from endosomes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 874.3 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 8 .

Scientific Research Applications

Biological Membrane Model Studies

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine serves as a valuable component in biological membrane models. Researchers use it to investigate the properties and functions of cell membranes. By mimicking the lipid composition found in natural membranes, scientists gain insights into membrane dynamics, protein interactions, and lipid bilayer behavior .

Surface-Active Agent in Nanoparticle Formulation

This phospholipid finds application as a surface-active agent. It contributes to the preparation of nanoparticles, liquid crystals, and nano-micelles. Its amphiphilic nature allows it to stabilize colloidal systems and enhance drug delivery. Researchers explore its role in optimizing drug encapsulation and release profiles .

Study of Cellular Signaling and Bilayer Processes

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine plays a role in understanding cellular signaling pathways and bilayer-related biological processes. Investigations focus on how this phospholipid interacts with proteins, enzymes, and other lipids within the cell membrane. These studies contribute to our knowledge of lipid-mediated signaling events .

Insights into Insulin Sensitivity and Lipolysis

Recent research suggests that 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine enhances insulin sensitivity in adipose tissue. It also induces lipolysis (the breakdown of stored fats) in fat cells. These findings have implications for obesity-related conditions, including impaired fat metabolism and insulin resistance .

Lipid Metabolism and Obesity Treatment

As a potential therapeutic agent, 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DLPC) shows promise in addressing obesity-related diseases. Researchers investigate its effects on lipid metabolism, adipose tissue function, and insulin resistance. DLPC may offer novel strategies for managing obesity and related metabolic disorders .

Phospholipid-Based Drug Delivery Systems

Due to its biocompatibility and amphiphilic properties, 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine is explored for drug delivery applications. Incorporating it into liposomes or lipid nanoparticles allows targeted drug release and improved bioavailability. Researchers aim to optimize its use in personalized medicine and cancer therapy .

Mechanism of Action

Target of Action

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine, a type of phosphatidylcholine, primarily targets the central nervous system . Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup and are a major component of biological membranes.

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is involved in the transfer of phosphatidylinositol and phosphatidylcholine between membranes . This interaction leads to changes in the structure and function of the membranes, affecting the activity of membrane-bound enzymes and receptors.

Biochemical Pathways

The compound is involved in several biochemical pathways. It is synthesized by two distinct pathways: the de novo pathway and the remodeling pathway . In the de novo pathway, it is synthesized from 1-alkyl-2-acetyl-sn-glycerol and CDP-choline. In the remodeling pathway, it is produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine by the action of phospholipases A2 .

Pharmacokinetics

Similar phospholipids are known to have high liquid to gel phase transition temperatures, which can affect their bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also impact its bioavailability, but specific information on this compound is currently unavailable.

Action Environment

The action, efficacy, and stability of 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the temperature can affect the phase transition and thereby the function of phospholipids . Moreover, the presence of other molecules in the environment, such as enzymes like phospholipases, can affect the compound’s metabolism .

Future Directions

The rational design of functional phospholipids, including 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine, demonstrates substantial value for gene editing research and therapeutic applications . The compound’s ability to deliver messenger RNA or mRNA/single-guide RNA for gene editing in vivo, and its role in formulating multi-component lipid nanoparticles for selective organ targeting, suggest promising future directions .

properties

IUPAC Name

[(2R)-2,3-di(henicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSGJSMHPWZOB-QSCHNALKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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